molecular formula C22H23NO5 B8145433 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

Cat. No.: B8145433
M. Wt: 381.4 g/mol
InChI Key: WZNQPIBLGCKYCJ-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an allyl group attached to the oxygen atom of the threonine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the protection of the amino group of L-threonine with the Fmoc group. This is followed by the protection of the hydroxyl group with an allyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds and the assembly of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is unique due to the presence of both Fmoc and allyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQPIBLGCKYCJ-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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